2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Overview
Description
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: is an aromatic compound with the molecular formula C7H2Cl2FNO4 and a molecular weight of 254.00 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzoic acid core. It is commonly used in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
It has been shown to inhibit the growth of bacteria such asStreptococcus aureus , suggesting that it may target bacterial enzymes or proteins.
Mode of Action
Given its antibacterial properties , it likely interacts with its targets in a way that inhibits bacterial growth.
Result of Action
Its antibacterial activity suggests that it likely leads to the inhibition of bacterial growth .
Biochemical Analysis
Biochemical Properties
It has been used to synthesize various compounds such as ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate
Cellular Effects
It has been shown to inhibit the growth of bacteria such as Streptococcus aureus
Molecular Mechanism
It is known to be involved in the synthesis of various compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid can be synthesized from 2,4-dichloro-5-fluorobenzoic acid . The synthesis involves the nitration of 2,4-dichloro-5-fluorobenzoic acid under controlled conditions to introduce the nitro group at the 3-position of the aromatic ring .
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration reactions using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid with alcohols.
Major Products Formed:
Nucleophilic substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Reduction: 2,4-Dichloro-5-fluoro-3-aminobenzoic acid.
Esterification: Esters of this compound.
Scientific Research Applications
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluorobenzoic acid
- 2,4-Dichloro-3-nitrobenzoic acid
- 2,4-Dichloro-5-fluoro-3-aminobenzoic acid
Comparison:
- 2,4-Dichloro-5-fluorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions compared to 2,4-dichloro-5-fluoro-3-nitrobenzoic acid .
- 2,4-Dichloro-3-nitrobenzoic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity .
- 2,4-Dichloro-5-fluoro-3-aminobenzoic acid: Contains an amino group instead of a nitro group, which significantly alters its chemical properties and biological activity .
Properties
IUPAC Name |
2,4-dichloro-5-fluoro-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FNO4/c8-4-2(7(12)13)1-3(10)5(9)6(4)11(14)15/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSAPCNEJUEIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370180 | |
Record name | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106809-14-7 | |
Record name | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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